5-Aminotetrahydro-2H-pyran-3-carboxylic acid
Description
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
5-aminooxane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-5-1-4(6(8)9)2-10-3-5/h4-5H,1-3,7H2,(H,8,9) |
InChI Key |
HQELMMYWNKKPPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCC1N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors
A foundational approach involves the cyclization of linear precursors to form the tetrahydropyran ring. For example, haloketones or amino alcohols can undergo intramolecular nucleophilic attack under basic or acidic conditions to generate the six-membered ring. In one documented method, tetrahydropyrone derivatives are treated with ammonium carbonate and sodium cyanide in a mixed solvent system of water and ethanol. This facilitates the formation of an intermediate amino nitrile, which is subsequently hydrolyzed to the carboxylic acid.
Key reagents and conditions for this step include:
-
Tetrahydropyrone : 100 g
-
Ammonium carbonate : 247 g
-
Sodium cyanide : 89 g
-
Solvent : 500 mL water + 500 mL ethanol
-
Temperature : 60°C
-
Reaction time : 3 hours
The intermediate is isolated via vacuum filtration and washed with ice-cold water to yield a white solid, which is further purified through recrystallization.
Protection and Deprotection Strategies
The amino group at position 5 often requires protection during synthesis to prevent undesired side reactions. A tert-butoxycarbonyl (Boc) group is commonly employed due to its stability under basic conditions and ease of removal. In a representative protocol, the intermediate amino compound is treated with di-tert-butyl dicarbonate (Boc anhydride) in dimethylformamide (DMAP) at 100°C.
Typical conditions :
-
Intermediate 1 : 165 g
-
DMAP : 5 g
-
Boc anhydride : 465 g
-
Solvent : 2 L DMF
-
Temperature : 100°C
-
Reaction time : 4 hours
Following Boc protection, the carboxylic acid is liberated via hydrolysis using sodium hydroxide (20% w/v) and subsequent acidification with hydrochloric acid to pH 2–3.
Industrial Production Methods
Scalable Cyclization and Alkylation
Industrial processes prioritize yield optimization and waste reduction. Continuous flow reactors are employed to maintain consistent temperature and mixing, particularly during exothermic steps such as Boc protection. For instance, a patent describes the use of automated systems to regulate the addition of Boc anhydride, minimizing byproduct formation.
Table 1: Industrial-Scale Reaction Parameters
| Parameter | Value |
|---|---|
| Reactor type | Continuous flow |
| Temperature control | ±1°C precision |
| Solvent recovery rate | >90% via distillation |
| Annual production capacity | 10–50 metric tons |
Green Chemistry Considerations
Modern facilities integrate solvent recycling and catalytic protocols to enhance sustainability. Ethanol-water mixtures are preferred over dichloromethane or DMF due to lower toxicity and easier recovery. A case study reported a 40% reduction in waste generation by implementing in-situ solvent purification systems.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent profoundly impacts cyclization efficiency. Polar aprotic solvents like DMF accelerate Boc protection but complicate purification. Comparative studies show that ethanol-water systems (1:1 v/v) achieve 85% cyclization yield at 60°C, whereas pure ethanol requires higher temperatures (70–80°C) for comparable results.
Table 2: Solvent Optimization Data
| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol-water | 60 | 85 | 98 |
| Pure ethanol | 70 | 82 | 95 |
| DMF | 100 | 90 | 85 |
Catalytic Enhancements
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst in Boc protection steps reduces reaction times from 8 hours to 4 hours while maintaining yields above 90%.
Purification and Characterization
Crystallization Techniques
Crude this compound is purified via fractional crystallization using ethyl acetate and hexane (3:1 v/v). This method achieves >99% purity, as confirmed by high-performance liquid chromatography (HPLC).
Analytical Validation
Nuclear Magnetic Resonance (NMR) :
-
1H NMR (DMSO-d6) : δ 10.35 (br s, 1H, COOH), 8.59 (s, 1H, NH2), 3.76–3.55 (m, 4H, pyran ring), 1.79–1.41 (m, 4H, CH2).
-
13C NMR : δ 174.2 (COOH), 156.8 (Boc carbonyl), 68.9–25.3 (pyran carbons).
Mass Spectrometry :
Comparative Analysis of Methodologies
Yield vs. Complexity Trade-offs
While Boc protection ensures high functional group tolerance, it introduces additional steps compared to direct cyclization. For example, the two-step Boc protection and hydrolysis protocol yields 75–80% overall product, whereas single-step cyclization methods plateau at 60% due to side reactions.
Chemical Reactions Analysis
Types of Reactions
5-Aminotetrahydro-2H-pyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Aminotetrahydro-2H-pyran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Aminotetrahydro-2H-pyran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-aminotetrahydro-2H-pyran-3-carboxylic acid with structurally related compounds, leveraging data from analogs in the evidence:
Notes:
- TPSA (Topological Polar Surface Area): Higher TPSA correlates with reduced blood-brain barrier (BBB) permeability. The carboxylic acid and amino groups in the target compound increase TPSA, limiting CNS activity compared to 4-(2-aminoethyl)tetrahydro-2H-pyran (TPSA = 23.47 Ų) .
- Solubility (Log S) : The target compound’s Log S (estimated) suggests moderate aqueous solubility, superior to the highly hydrophobic indole derivative (Log S = -3.5) .
- Synthetic Accessibility : Methyl ester analogs (e.g., ) are synthesized via esterification under mild conditions (e.g., 40°C in dichloromethane), while complex derivatives require multi-step protocols involving cyclopropane and oxadiazole ring formation .
- Bioactivity: Aminoethyl derivatives (e.g., 4-(2-aminoethyl)tetrahydro-2H-pyran) exhibit favorable BBB penetration, making them candidates for neuroactive drugs, whereas carboxylic acid-containing analogs may target peripheral enzymes or inflammatory pathways .
Research Findings and Implications
Structural Modifications and Activity: Replacing the carboxylic acid group with a methyl ester () enhances lipophilicity, improving membrane permeability but requiring metabolic activation for efficacy . The aminoethyl side chain in 4-(2-aminoethyl)tetrahydro-2H-pyran increases basicity, facilitating interactions with GPCRs or transporters .
Pharmacokinetic Trade-offs :
- The indole-carboxylic acid derivative () has poor GI absorption due to high molecular weight (411.45) and polarity, necessitating formulation optimization for therapeutic use .
Synthetic Challenges :
- Stereochemical complexity (e.g., (S)-2,2-dimethyltetrahydro-2H-pyran in ) demands chiral synthesis techniques, increasing production costs .
Q & A
Q. What are the optimal synthetic routes for 5-Aminotetrahydro-2H-pyran-3-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of precursors such as aldehydes and amines under controlled conditions. For example, cyclization in ethanol or methanol at moderate temperatures (50–70°C) with catalysts like acetic acid can yield the pyran core . Adjusting solvent polarity and temperature can enhance reaction efficiency. A comparative study using different solvents (e.g., ethanol vs. DMF) and catalysts (e.g., proline vs. DABCO) is recommended to optimize yields .
Q. Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the pyran ring structure and amine/carboxylic acid substituents. Compare chemical shifts with similar compounds (e.g., tetrahydro-2H-pyran-3-carboxylic acid derivatives) .
- X-ray Crystallography : Resolve stereochemistry and confirm hydrogen-bonding patterns in the solid state, as demonstrated for structurally related pyran-carboxylic acids .
- IR Spectroscopy : Identify characteristic peaks for NH (3300–3500 cm) and COOH (1700–1720 cm) groups .
Q. How does pH affect the stability of this compound in aqueous solutions?
Methodological Answer: Conduct stability studies across pH 3–9 at 25°C and 40°C. Monitor degradation via HPLC or LC-MS. The carboxylic acid group may protonate/deprotonate at pH > 4.5, affecting solubility and reactivity. Buffered solutions (e.g., phosphate buffer at pH 7.4) are recommended for biological assays to minimize hydrolysis .
Q. What are common impurities in synthesized batches, and how can they be quantified?
Methodological Answer:
- Byproducts : Look for uncyclized precursors or over-oxidation products (e.g., ketone derivatives).
- Quantification : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm). Compare retention times with synthetic standards .
- Purification : Optimize via recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane) .
Q. How can computational modeling aid in predicting the compound’s reactivity?
Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to model the pyran ring’s conformational flexibility and electron density distribution. Focus on the amine and carboxylic acid moieties to predict sites for nucleophilic/electrophilic attacks. Compare results with experimental data (e.g., NMR chemical shifts) to validate accuracy .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Methodological Answer: Use chiral catalysts (e.g., L-proline) in asymmetric cyclization reactions. For example, a three-component reaction involving acetylene carboxylates and α,β-unsaturated nitriles can yield enantiomerically enriched products. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry . Boc-protected intermediates (e.g., (2S,5R)-Boc-amino derivatives) may also direct stereochemistry during synthesis .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
- Case Study : If NMR suggests a planar amine group but X-ray shows pyramidal geometry, perform variable-temperature NMR to assess dynamic effects.
- Cross-Validation : Use IR to confirm hydrogen bonding (e.g., intramolecular H-bonds between NH and COOH groups) .
- Computational Support : Compare DFT-optimized geometries with crystallographic data to reconcile discrepancies .
Q. What strategies are effective for modifying the pyran ring to enhance bioactivity?
Methodological Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., cyano or nitro) at C4 to increase electrophilicity. For example, ethyl 6-amino-5-cyano-4H-pyran-3-carboxylate derivatives show enhanced reactivity .
- Ring Functionalization : Replace the oxygen atom in the pyran ring with sulfur (see 3-aminotetrahydro-2H-thiopyran analogs) to alter solubility and binding affinity .
Q. How can researchers identify pharmacological targets for this compound?
Methodological Answer:
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases.
- In Vitro Assays : Test inhibitory activity against inflammatory mediators (e.g., TNF-α) using ELISA. Reference studies on structurally related indole-pyran-carboxylic acids for target prioritization .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives?
Methodological Answer:
- Library Synthesis : Prepare analogs with variations in the amine (e.g., alkylation) or carboxylic acid (e.g., esterification) groups.
- Bioactivity Correlation : Use multivariate regression analysis to link substituent properties (e.g., logP, polar surface area) with assay results (e.g., IC values). Tabulate results for clarity:
| Derivative | Substituent | logP | IC (μM) |
|---|---|---|---|
| A | NH | 1.2 | 12.5 |
| B | NHAc | 1.8 | 8.3 |
| C | NO | 0.9 | 23.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
